molecular formula C19H29N5O2 B4428726 3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B4428726
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: ZKUFFXCVLPUJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimidopurine-dione core. Its structure features:

  • 9-Cyclohexyl group: A bulky aliphatic substituent at position 9, likely influencing steric interactions with target receptors.
  • 1-Methyl group: A small alkyl group at position 1, common in xanthine derivatives to optimize pharmacokinetic properties.

Eigenschaften

IUPAC Name

3-butyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-3-4-11-24-17(25)15-16(21(2)19(24)26)20-18-22(12-8-13-23(15)18)14-9-6-5-7-10-14/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUFFXCVLPUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on current literature and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Purine Derivative : The core structure is derived from purine, which is significant in various biological processes.
  • Cyclohexyl and Butyl Groups : These aliphatic side chains may influence the compound's lipophilicity and interaction with biological membranes.

Antioxidant Properties

Recent studies have indicated that derivatives of purine compounds exhibit antioxidant properties. The presence of the cyclohexyl group in this compound may enhance its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.

Enzymatic Inhibition

Research suggests that this compound may act as an inhibitor of certain enzymes involved in purine metabolism. For instance:

  • Xanthine Oxidase Inhibition : Xanthine oxidase plays a pivotal role in the production of uric acid from purines. Inhibition of this enzyme can lead to decreased uric acid levels and may be beneficial in treating conditions like gout .

The following table summarizes the enzyme inhibition studies related to this compound:

EnzymeActivityReference
Xanthine OxidaseInhibited
AMP DeaminaseInhibited

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers. This effect is particularly relevant in conditions such as arthritis where purine metabolism is altered. The mechanism may involve modulation of the NLRP3 inflammasome pathway, which is critical for IL-1β secretion in response to uric acid crystals .

Study 1: Purine Metabolism and Inflammation

A study examined the effects of this compound on uric acid production in murine models. Results indicated a significant reduction in serum uric acid levels post-treatment compared to controls. Histological analysis showed decreased inflammation in joint tissues.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants. The ability to reduce oxidative stress markers suggests a potential therapeutic role in diseases characterized by oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) UV λmax (nm) UPLC/MS Purity (%)
3-Butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Target) 3-Butyl, 9-Cyclohexyl, 1-Methyl Calculated Not reported Not reported Not reported
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (21) 1,3-Dipropyl, 9-Dihydroxyphenethyl 427.51 206–208 302 99.40
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (22) 1,3-Dibutyl, 9-Dihydroxyphenethyl 455.54 194–196 302 98.91
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(2-Chloro-6-fluorobenzyl), 1,3-Dimethyl Not reported Not reported Not reported Not reported
9-Ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-Ethyl, 1-Methyl Not reported Not reported Not reported Not reported

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., dipropyl vs. dibutyl in compounds 21 and 22) correlates with higher molecular weight and reduced melting points, likely due to decreased crystallinity .
  • Aromatic vs.
  • UV Absorption : Similar λmax values (~300 nm) across analogs suggest shared chromophoric properties from the pyrimidopurine core .

Key Observations :

  • Solvent Impact: Ethanol and n-butanol are common media, with higher yields (93%) achieved in n-butanol for compound 24 .
  • Microwave-Assisted Synthesis : For analogs like 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl derivatives, solvent-free microwave methods improve efficiency .

Key Observations :

  • Multitarget Potential: Hybrid structures (e.g., compound 20a) combine xanthine and dopamine pharmacophores for dual mechanisms .
  • MAO-B Inhibition : Bulky aromatic substituents (e.g., 2-chloro-6-fluorobenzyl) enhance MAO-B selectivity, suggesting the target’s cyclohexyl group may similarly optimize receptor binding .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, cyclohexylamine or analogous amines are used to introduce the cyclohexyl group via nucleophilic substitution or condensation reactions. Key parameters include temperature control (80–120°C for cyclization steps) and solvent selection (e.g., dichloromethane or ethanol for polar intermediates). Reaction times range from 6–24 hours depending on steric hindrance. Optimization requires monitoring via TLC or HPLC to balance purity and yield .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring conformations. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) groups. For example, purine-dione derivatives show characteristic carbonyl stretches at ~1680–1707 cm⁻¹. Elemental analysis ensures stoichiometric accuracy .

Q. What are the primary biological activities reported for this class of purine-dione derivatives?

  • Methodological Answer : Preliminary screening often focuses on enzyme inhibition (e.g., kinases, phosphodiesterases) or anti-inflammatory activity. Assays include in vitro enzyme kinetics (IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines). Substituents like the cyclohexyl group enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity in analogs of this compound?

  • Methodological Answer : Chiral catalysts (e.g., palladium complexes) or enantioselective reagents (e.g., L-proline derivatives) can control stereochemistry. Continuous flow systems reduce side reactions, while automated platforms enable rapid parameter screening (e.g., varying pH or temperature gradients). Post-synthesis purification via chiral HPLC or crystallization resolves enantiomers .

Q. What computational methods predict the structure-activity relationship (SAR) for substituents in the purine-dione core?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity. Molecular docking identifies binding poses in target proteins (e.g., kinase ATP pockets). QSAR models use descriptors like LogP and polar surface area to prioritize substituents (e.g., 3-butyl for hydrophobic interactions) .

Q. How do conflicting biological activity data arise in studies of similar purine-dione derivatives, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity) or impurity-driven artifacts. Reproducibility requires stringent compound characterization (≥95% purity via HPLC) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of substituent effects (e.g., chloro vs. methoxy groups) clarify trends .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Variable-temperature NMR tracks tautomer equilibria (e.g., keto-enol shifts) by observing proton exchange rates. X-ray crystallography provides definitive tautomeric assignments via bond-length analysis. Solid-state NMR distinguishes crystalline vs. solution-phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.